molecular formula C20H23N5O2S B11053602 3-amino-2-cyano-N,N-diethyl-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

3-amino-2-cyano-N,N-diethyl-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11053602
M. Wt: 397.5 g/mol
InChI Key: SODRECSLPXUAQV-UHFFFAOYSA-N
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Description

3-amino-2-cyano-N,N-diethyl-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound It is characterized by the presence of a thiazolo[3,2-a]pyrimidine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-cyano-N,N-diethyl-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-cyano-N,N-diethyl-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino or cyano groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-amino-2-cyano-N,N-diethyl-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Materials Science: This compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-amino-2-cyano-N,N-diethyl-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. The pathways involved often include signal transduction and metabolic pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-amino-2-cyano-N,N-diethyl-5-(2-methoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: Similar structure but lacks the 7-methyl group.

    3-amino-2-cyano-N,N-diethyl-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-4-carboxamide: Similar structure but with a carboxamide group at the 4-position instead of the 6-position.

Uniqueness

The uniqueness of 3-amino-2-cyano-N,N-diethyl-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

3-amino-2-cyano-N,N-diethyl-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H23N5O2S/c1-5-24(6-2)19(26)16-12(3)23-20-25(18(22)15(11-21)28-20)17(16)13-9-7-8-10-14(13)27-4/h7-10,17H,5-6,22H2,1-4H3

InChI Key

SODRECSLPXUAQV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=C(S2)C#N)N)C

Origin of Product

United States

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